N-(1,3-Benzothiazol-2-YL)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

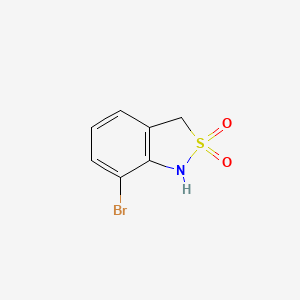

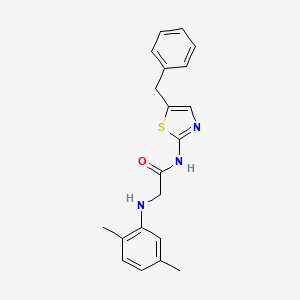

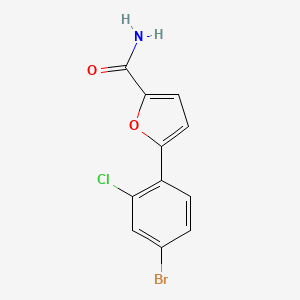

“N-(1,3-Benzothiazol-2-YL)-1-naphthamide” is a chemical compound that belongs to the class of benzamide derivatives . It’s a part of the benzothiazole family, which is a privileged bicyclic ring system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

The synthesis of “N-(1,3-Benzothiazol-2-YL)-1-naphthamide” can be carried out by both conventional heating and by microwave irradiation . The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of “N-(1,3-Benzothiazol-2-YL)-1-naphthamide” involves a benzene ring fused to a thiazole ring . The benzothiazol and imidazol rings are β planar with the dihedral angle being 6.37(8) ̊ between them .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . They have been studied extensively for their larvicidal and adulticidal activities against Aedes aeaegypti .Aplicaciones Científicas De Investigación

Chemosensor Development

N-(1,3-Benzothiazol-2-YL)-1-naphthamide derivatives have been utilized in the development of chemosensors. For instance, a compound based on naphthyridine and benzothiazole groups has shown promise as a turn-on fluorescent chemosensor for Al³⁺ and Fe³⁺ simultaneously. This research highlights the potential of such compounds in detecting specific metal ions, with the chemosensor showing increased absorbance and fluorescent intensities upon interaction with these ions (Yao et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives, including N-(1,3-Benzothiazol-2-YL)-1-naphthamide analogs, have been investigated for their effectiveness in inhibiting the acidic corrosion of low carbon steel. Research has shown that these compounds act as anodic inhibitors, suggesting their significant potential in corrosion control applications (Hür et al., 2011).

Antimicrobial Activity

The antimicrobial properties of various N-(1,3-Benzothiazol-2-YL)-1-naphthamide derivatives have been studied. Synthesized derivatives have demonstrated notable activity against various bacteria and fungi species, making them potential candidates for antimicrobial drug development (Evren et al., 2020).

Fluoride Ion Sensing

N-(1,3-Benzothiazol-2-YL)-1-naphthamide-based compounds have been employed in the sensing of fluoride ions. A study on a naphthalene-based chemosensor revealed its potential for naked eye detection of fluoride ions, indicating the versatility of these compounds in environmental and analytical chemistry (Vijayakumar et al., 2020).

Electroluminescence and Photophysical Properties

Research has also focused on the electroluminescent and photophysical properties of benzothiazole derivatives. These compounds, including those related to N-(1,3-Benzothiazol-2-YL)-1-naphthamide, have been explored for their potential in creating electroluminescent devices and understanding their luminescent mechanisms (Fu et al., 2009).

Direcciones Futuras

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)20-18-19-15-10-3-4-11-16(15)22-18/h1-11H,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQDINPOEPAMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

CAS RN |

361183-58-6 |

Source

|

| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-1-NAPHTHAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)